molecular formula C23H27NO4 B11385669 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11385669
M. Wt: 381.5 g/mol
InChI Key: STFFDYHCJFEOIG-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 4-tert-butylphenoxy group at the α-carbon of the acetamide backbone and two distinct furylmethyl substituents on the nitrogen atom: a furan-2-ylmethyl and a 5-methylfuran-2-ylmethyl group (Figure 1). The dual furan substituents introduce aromaticity and polarity, which may modulate solubility and intermolecular interactions.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C23H27NO4/c1-17-7-10-21(28-17)15-24(14-20-6-5-13-26-20)22(25)16-27-19-11-8-18(9-12-19)23(2,3)4/h5-13H,14-16H2,1-4H3

InChI Key

STFFDYHCJFEOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves several steps. The synthetic route typically starts with the preparation of the furan derivatives and the tert-butylphenoxy group. These intermediates are then coupled through a series of reactions, including acylation and amination, under controlled conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan rings and the acetamide group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common acetamide core with several analogs (Table 1). Key structural differences lie in the nitrogen and phenoxy substituents:

Compound Name Nitrogen Substituents Phenoxy Group Key Structural Notes Reference
Target Compound Furan-2-ylmethyl, 5-methylfuran-2-ylmethyl 4-tert-Butylphenoxy Dual furan groups, high lipophilicity
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl 4-Butyryl-2-fluorophenoxy Fluorine enhances electronegativity
Compound 3 () Furan-2-ylmethyl 4-(Sulfonylhydrazinylidene) Sulfonyl group increases polarity
2-(4-tert-Butylphenoxy)-N-(4-sulfamoylphenyl)acetamide () 4-Sulfamoylphenyl 4-tert-Butylphenoxy Sulfonamide improves water solubility

Key Observations :

  • Lipophilicity : The target compound’s tert-butyl and furan groups likely render it more lipophilic than sulfonamide-containing analogs (e.g., ), which exhibit higher polarity due to sulfonyl groups .

Key Observations :

  • Yields vary significantly with substituent complexity. For example, compound 30’s n-butyl group allows an 82% yield, while bulkier substituents (e.g., ’s sulfonylhydrazinylidene) may require more specialized conditions .

Physical and Spectroscopic Properties

Melting Points and Chromatography :

  • Compound 30: 75°C (Rf = 0.32)
  • Compound 31: 84°C (Rf = 0.28)
  • Target Compound: Predicted higher melting point (>100°C) due to increased aromaticity and rigid furan rings.

Spectroscopic Data :

  • 1H-NMR: The target compound would show signals for furan protons (δ 6.2–7.4 ppm), tert-butyl singlet (δ 1.3 ppm), and acetamide methylene (δ 3.8–4.2 ppm), akin to compound 30’s fluorophenoxy and n-butyl signals .
  • IR : Expected peaks for amide C=O (~1700 cm⁻¹) and NH (~3400 cm⁻¹), consistent with ’s acetamide derivatives .

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide , also known as D220-0230, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight403.5 g/mol
LogP (octanol-water partition coefficient)4.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to D220-0230 exhibit significant antitumor properties. For instance, research on furan derivatives has demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays .

Case Study: Antitumor Effects

  • Study Design : Compounds were tested in both 2D and 3D cell culture systems.
  • Findings : Certain derivatives showed high cytotoxicity in 2D assays compared to their performance in 3D models. For example, a compound structurally related to D220-0230 exhibited an IC50 value of approximately 6.26μM6.26\,\mu M against the HCC827 cell line in 2D culture .

The proposed mechanism of action for D220-0230 involves its interaction with specific molecular targets. The furan ring may facilitate binding to proteins or nucleic acids, potentially modulating their functions. Additionally, compounds containing oxadiazole or similar moieties can interact with enzymes or receptors, influencing their activity.

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can exhibit antibacterial effects against a range of pathogens. The presence of functional groups in D220-0230 may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of D220-0230 and structurally similar compounds:

Activity TypeModel SystemIC50 (µM)Notes
AntitumorA549 Cell Line6.26±0.336.26\pm 0.33High activity in 2D assays
AntitumorHCC827 Cell Line6.48±0.116.48\pm 0.11Moderate activity in 3D assays
AntimicrobialVarious Bacterial StrainsVariesExhibited significant antibacterial effects

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